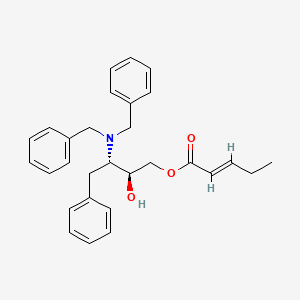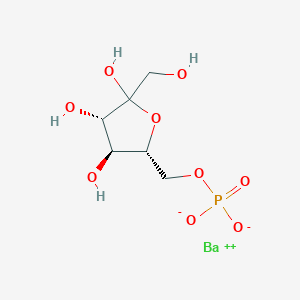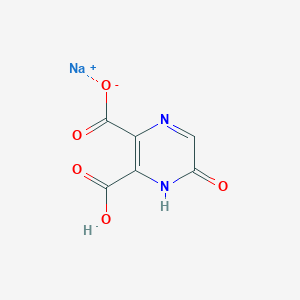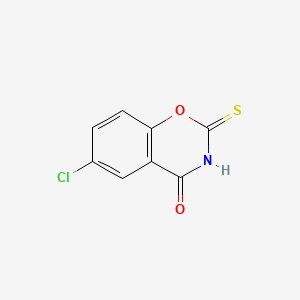
Tetrasodium 3,3'-((1-amino-8-hydroxy-3,6-disulphonatonaphthalene-2,7-diyl)bis(azo-4,1-phenyleneazo))bis(6-hydroxybenzoate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrasodium 3,3’-((1-amino-8-hydroxy-3,6-disulphonatonaphthalene-2,7-diyl)bis(azo-4,1-phenyleneazo))bis(6-hydroxybenzoate) is a complex organic compound primarily used as a dye. It is known for its vibrant color and stability, making it suitable for various applications in the chemical and biological fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tetrasodium 3,3’-((1-amino-8-hydroxy-3,6-disulphonatonaphthalene-2,7-diyl)bis(azo-4,1-phenyleneazo))bis(6-hydroxybenzoate) involves multiple steps. The process typically starts with the diazotization of 1-amino-8-hydroxy-3,6-disulphonatonaphthalene, followed by coupling with 4,1-phenyleneazo compounds.
Industrial Production Methods
Industrial production of this compound often employs large-scale reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pH, and reaction time, are meticulously controlled to optimize the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Tetrasodium 3,3’-((1-amino-8-hydroxy-3,6-disulphonatonaphthalene-2,7-diyl)bis(azo-4,1-phenyleneazo))bis(6-hydroxybenzoate) undergoes various chemical reactions, including:
Oxidation: This reaction can alter the color properties of the compound.
Reduction: Reduction reactions can break down the azo bonds, leading to the formation of simpler aromatic compounds.
Substitution: The compound can undergo substitution reactions, particularly at the hydroxyl and amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and various acids and bases for substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various aromatic compounds, which can be further utilized in different chemical processes .
Applications De Recherche Scientifique
Tetrasodium 3,3’-((1-amino-8-hydroxy-3,6-disulphonatonaphthalene-2,7-diyl)bis(azo-4,1-phenyleneazo))bis(6-hydroxybenzoate) has a wide range of scientific research applications:
Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.
Biology: Employed in staining techniques for visualizing biological specimens.
Medicine: Utilized in diagnostic assays and as a marker in various medical tests.
Industry: Applied in the textile industry for dyeing fabrics and in the production of colored materials.
Mécanisme D'action
The compound exerts its effects primarily through its ability to bind to specific molecular targets. The azo groups in the compound can interact with various substrates, leading to changes in color that are useful in analytical and diagnostic applications. The pathways involved often include complexation with metal ions and interactions with biological macromolecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tetrasodium 3,3’-[(3,3’-dimethyl-4,4’-biphenyldiyl)di-2,1-diazenediyl]bis(5-amino-4-hydroxy-2,7-naphthalenedisulfonate)
- 4,4’-Bis[7-(1-amino-8-hydroxy-2,4-disulfo)-naphthylazo]-3,3’-bitolyl tetrasodium salt
Uniqueness
Tetrasodium 3,3’-((1-amino-8-hydroxy-3,6-disulphonatonaphthalene-2,7-diyl)bis(azo-4,1-phenyleneazo))bis(6-hydroxybenzoate) is unique due to its specific structural features, which provide excellent stability and vibrant color properties. These characteristics make it particularly valuable in applications requiring high-performance dyes .
Propriétés
Numéro CAS |
83846-57-5 |
|---|---|
Formule moléculaire |
C36H21N9Na4O13S2 |
Poids moléculaire |
943.7 g/mol |
Nom IUPAC |
tetrasodium;5-[[4-[[8-amino-7-[[4-[(3-carboxylato-4-hydroxyphenyl)diazenyl]phenyl]diazenyl]-1-hydroxy-3,6-disulfonatonaphthalen-2-yl]diazenyl]phenyl]diazenyl]-2-hydroxybenzoate |
InChI |
InChI=1S/C36H25N9O13S2.4Na/c37-31-30-17(13-28(59(53,54)55)32(31)44-40-20-5-1-18(2-6-20)38-42-22-9-11-26(46)24(15-22)35(49)50)14-29(60(56,57)58)33(34(30)48)45-41-21-7-3-19(4-8-21)39-43-23-10-12-27(47)25(16-23)36(51)52;;;;/h1-16,46-48H,37H2,(H,49,50)(H,51,52)(H,53,54,55)(H,56,57,58);;;;/q;4*+1/p-4 |
Clé InChI |
REOKHXKWHMCABB-UHFFFAOYSA-J |
SMILES canonique |
C1=CC(=CC=C1N=NC2=CC(=C(C=C2)O)C(=O)[O-])N=NC3=C(C4=C(C(=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC5=CC=C(C=C5)N=NC6=CC(=C(C=C6)O)C(=O)[O-])N)O.[Na+].[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(6-Amino-1,3-benzodioxol-5-yl)oxy]ethanol](/img/structure/B13797536.png)
![5-[(5-Chloro-2-hydroxyphenyl)azo]quinolin-8-OL](/img/structure/B13797537.png)
![1-[2-(2-Propoxyethoxy)ethoxy]propane](/img/structure/B13797540.png)

![9,10-Anthracenedione, 1-amino-2-bromo-4-[[4-[(1-methylethyl)amino]-6-phenyl-1,3,5-triazin-2-yl]amino]-](/img/structure/B13797552.png)





![9,10-Anthracenedione, 1-amino-2-bromo-4-[[4-[(1-methylethyl)amino]-6-phenyl-1,3,5-triazin-2-yl]amino]-](/img/structure/B13797590.png)
